

## NUC-7738: Preclinical Dosage and Administration Protocols

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Compound of Interest		
Compound Name:	NUC-7738	
Cat. No.:	B10854856	Get Quote

#### Introduction

**NUC-7738** is a novel ProTide transformation of 3'-deoxyadenosine (cordycepin), a nucleoside analog with potent anti-cancer activity.[1] Developed to overcome the limitations of its parent compound, which is rapidly degraded in the bloodstream, **NUC-7738** is designed for enhanced stability and intracellular delivery of the active anti-cancer metabolite, 3'-deoxyadenosine triphosphate (3'-dATP).[1] This document provides a summary of preclinical data on the dosage and administration of **NUC-7738**, along with detailed experimental protocols for its evaluation in both in vivo and in vitro models.

#### **Mechanism of Action**

NUC-7738 utilizes ProTide technology, which involves the chemical addition of a phosphoramidate moiety to the parent nucleoside, 3'-deoxyadenosine (3'-dA).[2] This modification protects the molecule from premature degradation by enzymes like adenosine deaminase (ADA) and facilitates its entry into cancer cells.[3] Once inside the cell, the ProTide cap is cleaved by the enzyme histidine triad nucleotide-binding protein 1 (HINT1), releasing the activated monophosphate form of 3'-dA.[2][4] This bypasses the need for the nucleoside transporter hENT1 and the activating enzyme adenosine kinase (ADK), which are often sources of drug resistance.[1][3] The subsequent phosphorylation to the active triphosphate, 3'-dATP, leads to the inhibition of RNA synthesis and induction of apoptosis in cancer cells.[3] NUC-7738 has also been shown to affect the NF-κB pathway.[2]



# Data Presentation In Vivo Toxicology and Toxicokinetics in Beagle Dogs

Due to the rapid degradation of **NUC-7738** by species-specific serum esterases in rodents (half-life < 2 minutes in rats), preclinical toxicology and toxicokinetic studies were conducted in beagle dogs, where the compound is more stable (half-life of 424 minutes in human serum).[2]

Parameter	Details	Reference
Animal Model	Beagle Dogs	[2]
Dosing Groups	5 mg/kg/day, 10 mg/kg/day, 20 mg/kg/day, Vehicle control	[2]
Vehicle	Polyethylene glycol 400:0.9% NaCl solution (70:30 w/w)	[2]
Administration Route	Slow intravenous infusion	[2]
Dosing Schedule	Administered for 4 weekly cycles, with a 2-day break after each infusion, followed by a 2-week treatment-free period.	[2]
Toxicokinetic Sampling	Day 1 and Day 26 (end of the last dosing day)	[2]

### In Vitro Cytotoxicity

**NUC-7738** has demonstrated greater potency compared to its parent compound, 3'-dA, across a range of cancer cell lines.[2]



Cell Line	Cancer Type	NUC-7738 IC50 (μmol/L)	3'-dA IC50 (µmol/L)	Reference
Tera-1	Teratocarcinoma	>40-fold more sensitive to NUC-7738	-	[2]
Various	Gastric, Renal, Melanoma, Ovarian	Mean: 18.8	Mean: 137.8	[2]
HAP1	-	-	-	[2]
CCRF-CEM, HL- 60, KG-1, MOLT- 4, K562, MV4- 11, THP-1, HEL92, NCI- H929, RPMI- 8226, Jurkat, Z138, RL, HS445	Hematological Malignancies	<30	-	[5]
HepG2, MCF-7, Bx-PC-3, HT29, MIA PaCa-2, SW620	Solid Tumors	-	-	[5]

# **Experimental Protocols**In Vivo Administration Protocol for Beagle Dogs

This protocol is based on the preclinical toxicology studies of **NUC-7738**.

- 1. Animal Model:
- Species: Beagle dog
- Number: 3 males and 3 females per dosing group.[2]
- 2. Materials:



- NUC-7738
- Vehicle: Polyethylene glycol 400 (PEG400) and 0.9% NaCl solution
- Sterile vials for formulation
- Intravenous infusion equipment
- 3. Formulation Preparation:
- Prepare the vehicle by mixing PEG400 and 0.9% NaCl solution in a 70:30 w/w ratio.[2]
- Calculate the required amount of **NUC-7738** for each dose group (5, 10, and 20 mg/kg).
- Dissolve the calculated amount of NUC-7738 in the vehicle to achieve the final desired concentration. Ensure complete dissolution.
- 4. Administration:
- Administer NUC-7738 or vehicle control via slow intravenous infusion.
- The dosing schedule consists of four weekly cycles. Within each cycle, the infusion is followed by a 2-day break.[2]
- After the four cycles, a 2-week treatment-free period is observed for reversal evaluation.[2]
- 5. Monitoring and Sample Collection:
- Monitor animals for any signs of toxicity.
- Collect blood samples for toxicokinetic analysis on Day 1 and Day 26.[2]

### In Vitro Cell Viability Assay Protocol

This protocol is a general guideline for assessing the cytotoxic effects of **NUC-7738** in cancer cell lines.

1. Cell Culture:

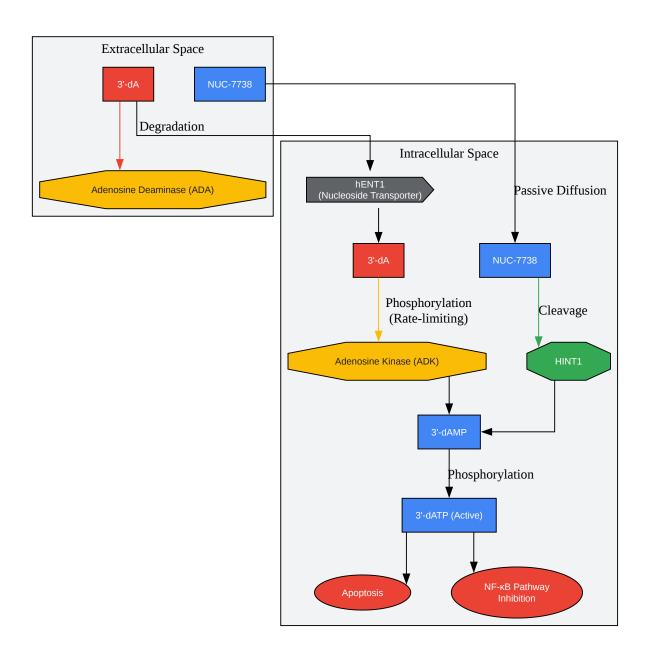


- Culture cancer cell lines (e.g., HAP1, Tera-1, various gastric, renal, melanoma, and ovarian cancer lines) in appropriate media supplemented with fetal bovine serum and antibiotics.[2]
- Maintain cells in a humidified incubator at 37°C with 5% CO2.
- 2. Materials:
- NUC-7738 and 3'-deoxyadenosine (3'-dA)
- Cell culture medium and supplements
- 96-well plates
- Cell viability reagent (e.g., MTT, PrestoBlue)
- Plate reader
- 3. Experimental Procedure:
- Seed cells in 96-well plates at a predetermined density and allow them to adhere overnight.
- Prepare a serial dilution of NUC-7738 and 3'-dA in cell culture medium.
- Remove the old medium from the wells and add the medium containing different concentrations of the compounds.
- Incubate the plates for a specified period (e.g., 48 hours).
- Add the cell viability reagent to each well and incubate according to the manufacturer's instructions.
- Measure the absorbance or fluorescence using a plate reader.
- 4. Data Analysis:
- Calculate the percentage of cell viability relative to the untreated control.
- Determine the half-maximal inhibitory concentration (IC50) using a non-linear regression model.[2]

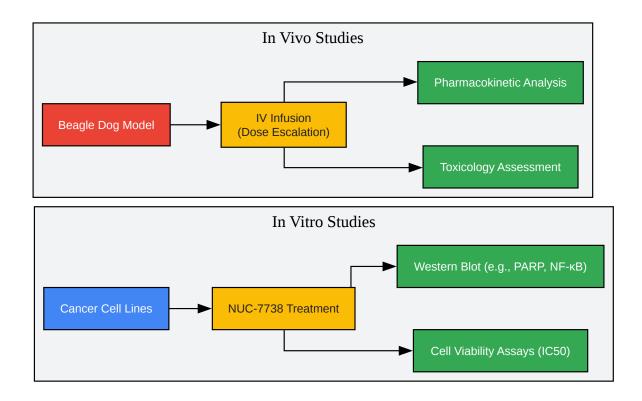


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